An In-depth Technical Guide to 3',5'-Diamino-3',5'-dideoxyadenosine: Structure, Synthesis, and Biological Potential
An In-depth Technical Guide to 3',5'-Diamino-3',5'-dideoxyadenosine: Structure, Synthesis, and Biological Potential
Abstract
This technical guide provides a comprehensive overview of 3',5'-Diamino-3',5'-dideoxyadenosine, a fascinating nucleoside analog with significant potential in chemical biology and drug discovery. While direct literature on this specific molecule is sparse, this document, grounded in established principles of organic synthesis and medicinal chemistry, offers a detailed exploration of its structure, a plausible synthetic pathway, and a thorough discussion of its potential biological activities. By examining the structure-activity relationships of closely related compounds, we delineate promising avenues for future research and application, targeting an audience of researchers, scientists, and professionals in drug development. This guide aims to be a foundational resource, fostering further investigation into this unique molecule.
Introduction: The Rationale for Diamino-dideoxyadenosine Analogs
Adenosine and its derivatives are cornerstones of numerous biochemical processes, acting as neurotransmitters, metabolic regulators, and fundamental components of nucleic acids. The modification of the ribose moiety and the purine base of adenosine has historically yielded a rich pipeline of therapeutic agents, from antiviral drugs to anticancer compounds. The "dideoxy" modification, the removal of hydroxyl groups at the 2' and 3' positions, is a well-established strategy in the development of antiviral nucleoside analogs that act as chain terminators in DNA synthesis.
The introduction of amino groups, particularly at the 3' and 5' positions, presents an intriguing structural alteration. These modifications can profoundly influence a molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape, thereby altering its interaction with biological targets. The presence of primary amino groups offers reactive handles for further chemical derivatization, enabling the creation of bioconjugates, fluorescent probes, or libraries of compounds for screening. This guide focuses on the specific analog, 3',5'-Diamino-3',5'-dideoxyadenosine, a molecule poised at the intersection of these powerful medicinal chemistry strategies.
Chemical Structure and Properties
3',5'-Diamino-3',5'-dideoxyadenosine is a purine nucleoside analog. Its structure consists of an adenine base linked via a β-N9-glycosidic bond to a 2-deoxyribose sugar ring. The defining features are the replacement of the hydroxyl groups at the 3' and 5' positions of the ribose moiety with primary amino groups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₇O₂ | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| IUPAC Name | (2R,3R,4S,5R)-4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol | [1] |
| CAS Number | 67313-23-9 | [1] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3CN)N)O)N | [1] |
| InChI Key | FQHJZHJYUXSQIT-QYYRPYCUSA-N | [1] |
The stereochemistry of the ribose ring is crucial for its interaction with biological macromolecules. The retained stereocenters from the parent adenosine suggest that the molecule will adopt a conformation that can be recognized by enzymes and receptors that bind adenosine or its derivatives. The introduction of the two primary amino groups significantly increases the basicity of the molecule compared to adenosine.
Synthesis of 3',5'-Diamino-3',5'-dideoxyadenosine: A Proposed Pathway
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 3',5'-Diamino-3',5'-dideoxyadenosine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical guide based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Protection of Adenosine
-
Rationale: The 2'-hydroxyl group of adenosine must be protected to prevent its participation in subsequent reactions. A silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is a suitable choice due to its stability and ease of removal.
-
Procedure:
-
Dissolve adenosine in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Sulfonylation of the 3' and 5' Hydroxyl Groups
-
Rationale: Conversion of the 3' and 5' hydroxyl groups into good leaving groups is essential for the subsequent nucleophilic substitution with azide. Sulfonylation with tosyl chloride (TsCl) or mesyl chloride (MsCl) is a standard method for this transformation.
-
Procedure:
-
Dissolve the protected adenosine from Step 1 in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add tosyl chloride (or mesyl chloride) portion-wise with stirring.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the product with dichloromethane, and wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate.
-
The crude disulfonylated product may be used directly in the next step or purified by chromatography.
-
Step 3: Azide Displacement
-
Rationale: The sulfonate esters at the 3' and 5' positions are displaced by azide ions in an SN2 reaction. This introduces the nitrogen functionality that will be reduced to the primary amines.
-
Procedure:
-
Dissolve the disulfonylated adenosine from Step 2 in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) in excess.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude 3',5'-diazido-3',5'-dideoxyadenosine derivative by silica gel chromatography.
-
Step 4: Reduction of the Azide Groups and Deprotection
-
Rationale: The final step is the reduction of the two azide groups to primary amines. This can be achieved through several methods. Catalytic hydrogenation over a poisoned catalyst like Lindlar's catalyst is often effective for the selective reduction of azides without affecting other functional groups.[2] The Staudinger reaction, using a phosphine reagent followed by hydrolysis, is another mild and efficient method.[3] The silyl protecting group can often be removed concurrently under certain reduction conditions or in a separate deprotection step.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the diazido compound from Step 3 in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).[2]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
If the protecting group is still present, it can be removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purify the final product, 3',5'-Diamino-3',5'-dideoxyadenosine, by a suitable method such as preparative HPLC or crystallization.
-
Characterization and Analytical Methods
The identity and purity of synthesized 3',5'-Diamino-3',5'-dideoxyadenosine should be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be instrumental in confirming the structure. Key signals to observe include the anomeric proton (H1'), the protons of the adenine base (H2 and H8), and the protons on the ribose ring. The chemical shifts and coupling constants of the H3', H4', and H5' protons will be significantly different from those in adenosine due to the presence of the amino groups.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the adenine and ribose carbons. The C3' and C5' signals will be shifted upfield compared to their hydroxylated counterparts.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.
General NMR Sample Preparation Protocol:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Add an internal standard if quantitative analysis is required (e.g., TSP for D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4][5]
High-Performance Liquid Chromatography (HPLC)
-
Methodology: Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of the final compound. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 260 nm is appropriate for the adenine chromophore.
Exemplary HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
-
Technique: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), will confirm the molecular weight and elemental composition of the synthesized compound. The expected m/z for the protonated molecule [M+H]⁺ is 266.1411.
Potential Biological Activities and Mechanisms of Action
The unique structural features of 3',5'-Diamino-3',5'-dideoxyadenosine suggest several potential biological activities. These hypotheses are based on the known pharmacology of related adenosine analogs.
Caption: Potential biological targets of 3',5'-Diamino-3',5'-dideoxyadenosine.
Adenosine Receptor Modulation
The four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) are well-established drug targets.[6][7] The structural similarity of 3',5'-Diamino-3',5'-dideoxyadenosine to adenosine suggests that it may interact with these G protein-coupled receptors. The amino groups could form key hydrogen bonds within the receptor binding pocket, potentially leading to either agonist or antagonist activity. The lack of the 2' and 3' hydroxyl groups, which are important for the activity of some adenosine receptor ligands, may confer subtype selectivity.
Experimental Protocol: Adenosine Receptor Binding Assay
-
Cell Culture: Use cell lines stably expressing one of the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Radioligand Binding: Perform competitive binding assays using a known high-affinity radioligand for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A).
-
Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 3',5'-Diamino-3',5'-dideoxyadenosine.
-
Detection: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding data.
Methyltransferase Inhibition
Many methyltransferases utilize S-adenosylmethionine (SAM) as a methyl donor, producing S-adenosylhomocysteine (SAH) as a byproduct. Adenosine and its analogs can inhibit these enzymes by competing with SAM or SAH for binding to the active site. The 5'-amino group of 3',5'-Diamino-3',5'-dideoxyadenosine could mimic the amino acid portion of SAM, making it a potential inhibitor of methyltransferases such as N'-Nicotinamide Methyltransferase (NNMT) or protein arginine methyltransferases (PRMTs).[8]
Experimental Protocol: NNMT Inhibitor Screening Assay (Fluorometric) [9][10]
-
Principle: This assay measures the production of SAH, which is then hydrolyzed to homocysteine. The free thiol group of homocysteine is detected by a fluorescent probe.
-
Reagents: NNMT enzyme, SAM, nicotinamide (substrate), SAH hydrolase, and a thiol-detecting probe.
-
Procedure:
-
In a 96- or 384-well plate, add the NNMT enzyme, SAM, and varying concentrations of 3',5'-Diamino-3',5'-dideoxyadenosine.
-
Initiate the reaction by adding nicotinamide.
-
Incubate at 37 °C for a defined period.
-
Stop the reaction and add the SAH hydrolase and the thiol-detecting probe.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Interaction with Adenosine Deaminase (ADA)
Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. Some adenosine analogs are substrates for ADA, while others are inhibitors.[11][12][13] The presence of the 6-amino group on the adenine ring makes this a likely point of interaction. Determining whether 3',5'-Diamino-3',5'-dideoxyadenosine is a substrate or an inhibitor of ADA is crucial for understanding its potential pharmacokinetic profile and biological effects.
Experimental Protocol: ADA Activity Assay (Spectrophotometric)
-
Principle: The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm.
-
Reagents: Purified adenosine deaminase, adenosine (substrate), and a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Procedure:
-
In a quartz cuvette, prepare a solution of adenosine in the buffer.
-
Add varying concentrations of 3',5'-Diamino-3',5'-dideoxyadenosine to test for inhibition.
-
Initiate the reaction by adding a small amount of ADA.
-
Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.
-
To test if it is a substrate, use 3',5'-Diamino-3',5'-dideoxyadenosine in place of adenosine and monitor for a change in absorbance.
-
Calculate the rate of reaction and determine the kinetic parameters (Km, Vmax, Ki).
-
Applications in Research and Drug Development
The unique structure of 3',5'-Diamino-3',5'-dideoxyadenosine opens up several exciting possibilities for its application.
-
Chemical Probe: The two primary amino groups provide convenient handles for conjugation to fluorescent dyes, biotin, or affinity resins. Such derivatives would be invaluable tools for identifying and characterizing the binding partners of this nucleoside analog.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting point for fragment-based drug discovery campaigns. The amino groups can be elaborated to generate libraries of compounds with improved affinity and selectivity for a particular target.
-
Lead Compound for Therapeutic Development: If this molecule demonstrates potent and selective activity against a validated drug target, it could serve as a lead compound for the development of new therapeutics for a range of diseases, including cancer, inflammatory disorders, and viral infections.
Conclusion
3',5'-Diamino-3',5'-dideoxyadenosine represents a compelling, yet underexplored, molecule in the vast landscape of nucleoside analogs. This guide has provided a comprehensive framework for its understanding, from its fundamental chemical properties and a plausible synthetic route to its potential biological activities and applications. The proposed experimental protocols offer a clear roadmap for researchers to synthesize, characterize, and evaluate this compound. The insights gleaned from the study of related adenosine derivatives strongly suggest that 3',5'-Diamino-3',5'-dideoxyadenosine is a promising candidate for further investigation. It is our hope that this guide will stimulate new research efforts that will ultimately unveil the full potential of this intriguing molecule in the fields of chemical biology and drug discovery.
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